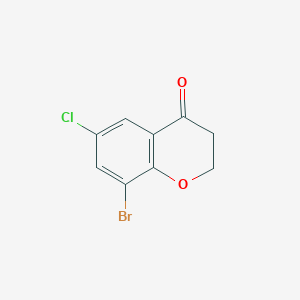

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one

Übersicht

Beschreibung

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one, commonly known as 8-BCH, is a synthetic compound that has been used in various scientific research applications. It is a derivative of the 4-hydroxy-2-chromenone class of compounds and has a wide range of biological activities. 8-BCH has been used in studies of the biochemical and physiological effects of compounds, as well as in laboratory experiments to investigate the mechanism of action of various compounds.

Wissenschaftliche Forschungsanwendungen

Sirtuin 2-Selective Inhibitors in Neurodegenerative Diseases

8-bromo-6-chlorochroman-4-one: has been synthesized and evaluated as a potential inhibitor of Sirtuin 2 (SIRT2) . SIRT2 is an enzyme involved in aging-related diseases, including neurodegenerative disorders like Parkinson’s, Alzheimer’s, and Huntington’s disease. Inhibitors of SIRT2 can lead to hyperacetylation of α-tubulin, which may inhibit tumor growth and decrease neuronal cell death . This compound, with its unique substitutions, shows promise as a starting point for the development of novel SIRT2 inhibitors.

Organic Synthesis Intermediates

The compound serves as a significant intermediate in organic synthesis. Its derivatives are used in the production of pharmaceuticals, pesticides, and other chemicals. The bromination reaction of carbonyl compounds, which includes derivatives of 8-bromo-6-chlorochroman-4-one , is crucial in organic chemistry for creating α-brominated products .

Experimental Teaching in Chemistry

8-bromo-6-chlorochroman-4-one: can be used in experimental teaching to engage undergraduates in chemical innovation experiments. It provides a practical example of α-bromination reactions on acetophenone derivatives, which is a significant topic in the field of organic chemistry .

Development of Fluorescence-Based Assays

This compound has shown excellent inhibition in preliminary tests using fluorescence-based assays . Such assays are crucial in biomedical research for studying enzyme inhibition, which can lead to the development of new therapeutic drugs.

Catalysis Research

Derivatives of 8-bromo-6-chlorochroman-4-one have been used to test the synthesis of various organic compounds, demonstrating the compound’s role in catalysis research . This includes the synthesis of polymer nanoparticles for drug delivery and the total synthesis of complex organic molecules.

Drug Design and Discovery

The unique structural features of 8-bromo-6-chlorochroman-4-one make it a valuable compound in drug design and discovery. Its derivatives have been explored for their potential as selective inhibitors for various targets, which is a critical step in the development of new medications .

Analytical Chemistry Applications

8-bromo-6-chlorochroman-4-one: can be used in analytical chemistry for method development, including techniques like NMR, HPLC, LC-MS, and UPLC . These methods are essential for the qualitative and quantitative analysis of chemical compounds.

Safety and Hazards

Eigenschaften

IUPAC Name |

8-bromo-6-chloro-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDPWUIFEAAHIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=C(C=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10655601 | |

| Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one | |

CAS RN |

890839-47-1 | |

| Record name | 8-Bromo-6-chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10655601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

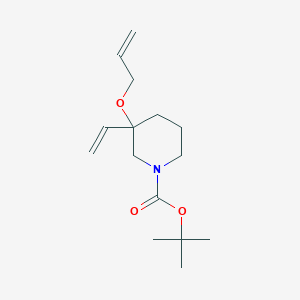

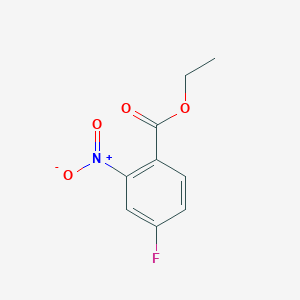

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one in organic synthesis?

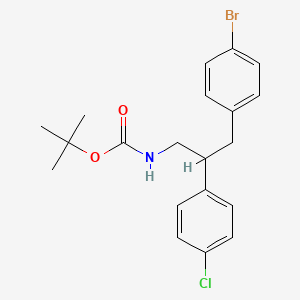

A1: 8-Bromo-6-chloro-2,3-dihydro-4H-chromen-4-one serves as a crucial building block in the synthesis of 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones []. This compound can undergo reactions under Mannich conditions, leading to the formation of 2-aryl-8-bromo-6-chloro-3-methylenechroman-4-one. Further modifications, including an aza-Michael reaction and SeO2 oxidation, ultimately yield the target 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones.

Q2: What is the potential application of the synthesized compounds derived from 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one?

A2: The research highlights that the Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones, synthesized using 8-bromo-6-chloro-2,3-dihydro-4H-chromen-4-one as a starting material, hold promise for the development of chromone-based beta-turn peptidomimetics []. These peptidomimetics are of significant interest in medicinal chemistry due to their potential to mimic the structure and function of natural peptides, offering opportunities for therapeutic development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[(5-chloro-2-fluorophenyl)amino]-2-cyanoprop-2-enoate](/img/structure/B1523032.png)